molecular formula C10H13BrOS B059529 1-Bromo-3-(butane-1-sulfinyl)benzene CAS No. 1215077-69-2

1-Bromo-3-(butane-1-sulfinyl)benzene

Cat. No.: B059529
CAS No.: 1215077-69-2
M. Wt: 261.18 g/mol
InChI Key: SCAHJFSTKOMTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(butane-1-sulfinyl)benzene is an organic compound with the molecular formula C10H13BrOS. It is a phenacyl derivative that can be used for the preparation of various chemical compounds, including 1,2,4-triazole and sulfonyl chloride . This compound is characterized by the presence of a bromine atom and a butane-1-sulfinyl group attached to a benzene ring.

Chemical Reactions Analysis

1-Bromo-3-(butane-1-sulfinyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfinyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium tetrafluoroborate, tert-butanol, and sulfur . Major products formed from these reactions include 1,2,4-triazole and sulfonyl chloride derivatives .

Scientific Research Applications

1-Bromo-3-(butane-1-sulfinyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(butane-1-sulfinyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the sulfinyl group are key functional groups that participate in chemical reactions, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

1-Bromo-3-(butane-1-sulfinyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-(butane-1-sulfinyl)benzene: Similar structure but with the sulfinyl group in the para position.

    1-Chloro-3-(butane-1-sulfinyl)benzene: Similar structure but with a chlorine atom instead of bromine.

    1-Bromo-3-(methylsulfinyl)benzene: Similar structure but with a methylsulfinyl group instead of butane-1-sulfinyl.

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications.

Properties

IUPAC Name

1-bromo-3-butylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrOS/c1-2-3-7-13(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAHJFSTKOMTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616336
Record name 1-Bromo-3-(butane-1-sulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215077-69-2
Record name 1-Bromo-3-(butane-1-sulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.